10-Fold Higher Estrogen Receptor Binding Affinity Relative to Tamoxifen
Droloxifene's primary point of differentiation is its superior binding affinity for the estrogen receptor (ER). In a direct radioligand binding assay using rabbit uterine homogenate, the active (E)-droloxifene isomer demonstrated an IC50 of 24 nM . Comparative studies consistently report that droloxifene has a greater than 10-fold higher affinity for the estrogen receptor compared to tamoxifen [1]. This increased binding potency is a foundational property that underpins its enhanced antiproliferative effects.
| Evidence Dimension | Estrogen Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Tamoxifen: IC50 value > 240 nM (estimated from 10-fold difference) |
| Quantified Difference | > 10-fold higher affinity |
| Conditions | Radioligand binding assay in rabbit uterine homogenate |
Why This Matters
For researchers, this 10-fold difference in affinity directly impacts the concentration required for target engagement, meaning droloxifene is a more potent tool for studying ER-mediated pathways at lower, potentially more specific, doses.
- [1] Biedermann E, Löser R, Hasmann M. Droloxifen hemmt das Wachstum und die Proteinsynthese von Brustkrebszellen effektiver als Tamoxifen und Toremifen. Onkologie. 1994;17(1):17-21. DOI: 10.1159/000218504. View Source
